2-[[4-(2-Methylpropoxy)phenyl]methyl]isoindole-1,3-dione
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-(2-Methylpropoxy)phenyl]methyl]isoindole-1,3-dione typically involves the condensation of phthalic anhydride with primary amines. One documented method includes the reaction of substituted tetraynes and imidazole derivatives via a hexadehydro-Diels–Alder domino reaction. This process involves the formation of three new C–C bonds and two new C–O bonds through intramolecular cyclization and intermolecular coupling oxidation reactions .
Industrial Production Methods
Industrial production methods for isoindole-1,3-dione derivatives often focus on optimizing yield and purity. Techniques such as solventless conditions and green chemistry principles are employed to ensure environmentally friendly and efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
2-[[4-(2-Methylpropoxy)phenyl]methyl]isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include potassium thiocyanate, aryl diazonium salts, and various oxidizing and reducing agents. Conditions often involve controlled temperatures and the use of catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield highly substituted isoindole-1,3-dione derivatives, while reduction reactions may produce simpler isoindoline derivatives .
Scientific Research Applications
2-[[4-(2-Methylpropoxy)phenyl]methyl]isoindole-1,3-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound is used in the production of polymers, dyes, and other industrial materials
Mechanism of Action
The mechanism of action of 2-[[4-(2-Methylpropoxy)phenyl]methyl]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, it may modulate the activity of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-[[4-(2-Methylpropoxy)phenyl]methyl]isoindole-1,3-dione include other isoindole-1,3-dione derivatives such as:
- N-isoindoline-1,3-dione
- Isoindoline-1,3-dione derivatives with various substituents
Uniqueness
What sets this compound apart from other similar compounds is its specific substitution pattern, which can confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-[[4-(2-methylpropoxy)phenyl]methyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-13(2)12-23-15-9-7-14(8-10-15)11-20-18(21)16-5-3-4-6-17(16)19(20)22/h3-10,13H,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBOXOFSLBOEEDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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